REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH2:10])([CH3:3])[CH3:2].C([O-])(=O)C.[Na+].[Cl-].[I-:17]>C(O)(=O)C.C(OCC)(=O)C>[I:17][C:8]1[CH:7]=[CH:6][C:5]([NH2:10])=[C:4]([CH:1]([CH3:3])[CH3:2])[CH:9]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
262 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)N
|
Name
|
|
Quantity
|
159 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
iodide monochloride
|
Quantity
|
409 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[I-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica 5-25% EtOAc/hexane)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(C=C1)N)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |